molecular formula C13H19F3N4O2S B2371808 N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415541-88-5

N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No. B2371808
CAS RN: 2415541-88-5
M. Wt: 352.38
InChI Key: ASMZCVNJJLROMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine, also known as TFPMP, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in cell signaling, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and heart disease. TFPMP has been extensively studied for its potential therapeutic applications, and

Mechanism of Action

N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine is a potent and selective inhibitor of the PKC family, specifically targeting the catalytic domain of the enzyme. PKC plays a crucial role in cell signaling, and its dysregulation has been implicated in a variety of diseases. N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine inhibits the activity of PKC by binding to the enzyme's active site, preventing the phosphorylation of downstream targets and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects, particularly in the context of cancer. N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of new blood vessels). N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in the metastasis of cancer. Additionally, N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes, and to improve cardiac function in animal models of heart disease.

Advantages and Limitations for Lab Experiments

N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has several advantages for lab experiments, including its potency and selectivity for PKC, its ability to inhibit the activity of multiple isoforms of PKC, and its low toxicity. However, N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine also has some limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates, which can affect its activity and bioavailability.

Future Directions

There are several future directions for the study of N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of PKC, which could have improved efficacy and reduced toxicity compared to N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine. Another direction is the investigation of the role of PKC in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of novel drug delivery systems for N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine could improve its bioavailability and efficacy in vivo. Finally, the identification of biomarkers of PKC activity could help to identify patients who would benefit most from PKC inhibitors such as N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine.

Synthesis Methods

N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine can be synthesized using a multistep process involving the reaction of piperidine with 3,3,3-trifluoropropylsulfonyl chloride, followed by N-methylation with methyl iodide and finally coupling with 4-aminopyrimidine. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. PKC has been shown to play a crucial role in the development and progression of cancer, and N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has also been studied for its potential use in the treatment of diabetes, as PKC has been implicated in insulin signaling and glucose metabolism. Additionally, N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine has been studied for its potential use in the treatment of heart disease, as PKC has been shown to play a role in cardiac hypertrophy and heart failure.

properties

IUPAC Name

N-methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2S/c1-19(12-2-6-17-10-18-12)11-3-7-20(8-4-11)23(21,22)9-5-13(14,15)16/h2,6,10-11H,3-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMZCVNJJLROMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)CCC(F)(F)F)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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